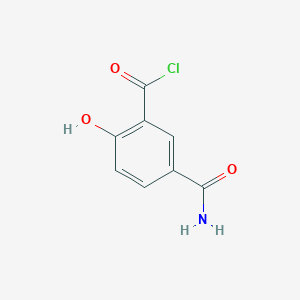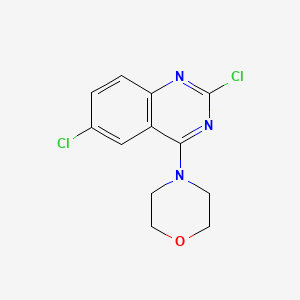
2,6-Dichloro-4-morpholin-4-yl-quinazoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,6-Dichloro-4-morpholin-4-yl-quinazoline is a heterocyclic compound that features a quinazoline core substituted with two chlorine atoms at positions 2 and 6, and a morpholine ring at position 4
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dichloro-4-morpholin-4-yl-quinazoline typically involves the reaction of 2,4-dichloroquinazoline with morpholine. The reaction is carried out in an inert atmosphere using anhydrous solvents such as tetrahydrofuran (THF). The mixture is stirred at room temperature for several hours, followed by purification steps to isolate the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated systems for reaction monitoring and purification can enhance the efficiency and yield of the production process.
化学反応の分析
Types of Reactions
2,6-Dichloro-4-morpholin-4-yl-quinazoline undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its oxidation state and functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles such as amines and thiols for substitution reactions, and oxidizing or reducing agents for redox reactions. Typical conditions involve the use of solvents like dimethylformamide (DMF) and catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the chlorine atoms.
科学的研究の応用
2,6-Dichloro-4-morpholin-4-yl-quinazoline has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in the study of biological pathways and interactions.
Medicine: It has potential as a therapeutic agent, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: The compound is used in the development of materials with specific properties, such as polymers and coatings
作用機序
The mechanism of action of 2,6-Dichloro-4-morpholin-4-yl-quinazoline involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The specific pathways involved depend on the nature of the target and the context in which the compound is used .
類似化合物との比較
Similar Compounds
4-Chloro-6-morpholin-4-yl-quinazoline: Similar structure but with one chlorine atom.
4-Morpholin-4-yl-5,6,7,8-tetrahydro-quinazoline: Similar core structure but with different substitutions.
Uniqueness
2,6-Dichloro-4-morpholin-4-yl-quinazoline is unique due to the presence of two chlorine atoms and a morpholine ring, which confer specific chemical and biological properties. These features make it a versatile compound for various applications in research and industry .
特性
分子式 |
C12H11Cl2N3O |
|---|---|
分子量 |
284.14 g/mol |
IUPAC名 |
4-(2,6-dichloroquinazolin-4-yl)morpholine |
InChI |
InChI=1S/C12H11Cl2N3O/c13-8-1-2-10-9(7-8)11(16-12(14)15-10)17-3-5-18-6-4-17/h1-2,7H,3-6H2 |
InChIキー |
JNRUZQNABBPNBK-UHFFFAOYSA-N |
正規SMILES |
C1COCCN1C2=NC(=NC3=C2C=C(C=C3)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



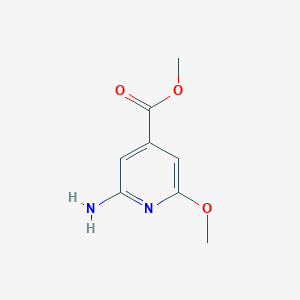
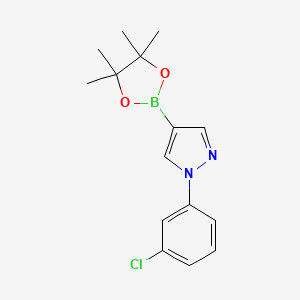
![Tert-butyl 4-(3-bromo-7-methoxyimidazo[1,2-a]pyridin-6-yl)-4-hydroxypiperidine-1-carboxylate](/img/structure/B13928138.png)


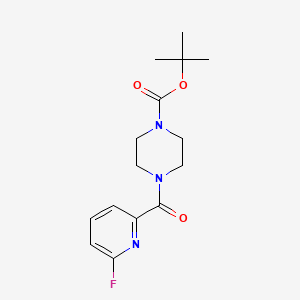
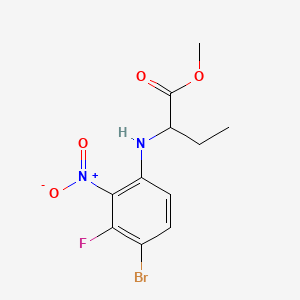
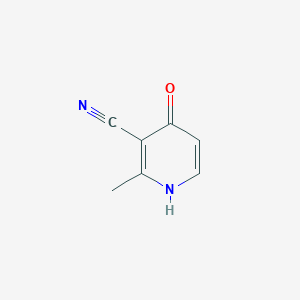
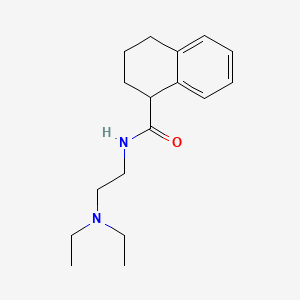
![[4-(2-Methyl-[1,3]dioxolan-2-yl)-thiazol-2-yl]-methylamine](/img/structure/B13928202.png)
![3-(5-Chlorooxazolo[5,4-b]pyridine-2-yl)benzonitrile](/img/structure/B13928203.png)
![Tert-butyl (6-(cyanomethyl)spiro[3.3]heptan-2-YL)carbamate](/img/structure/B13928204.png)
